5-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzylidene)-2-thioxothiazolidin-4-one
Description
5-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzylidene)-2-thioxothiazolidin-4-one is a complex organic compound known for its unique chemical structure and properties This compound features a thioxothiazolidinone core, which is a sulfur-containing heterocycle, and is substituted with a benzylidene group that is further modified with trifluoromethyl and methoxy groups
Properties
Molecular Formula |
C20H13F6NO3S2 |
|---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
(5E)-5-[[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H13F6NO3S2/c1-29-15-6-10(7-16-17(28)27-18(31)32-16)2-5-14(15)30-9-11-3-4-12(19(21,22)23)8-13(11)20(24,25)26/h2-8H,9H2,1H3,(H,27,28,31)/b16-7+ |
InChI Key |
MGUBLJQJUPQNSO-FRKPEAEDSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OCC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzylidene)-2-thioxothiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2,4-bis(trifluoromethyl)benzyl bromide with 3-methoxybenzaldehyde to form an intermediate, which is then reacted with a thioxothiazolidinone derivative under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzylidene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxothiazolidinone ring to a thiazolidinone ring.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidinone derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
5-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzylidene)-2-thioxothiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s thioxothiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The methoxy group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(trifluoromethyl)benzyl bromide: A precursor in the synthesis of the target compound.
3-Methoxybenzaldehyde: Another precursor used in the synthesis.
Thioxothiazolidinone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
5-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzylidene)-2-thioxothiazolidin-4-one is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential applications. The presence of both trifluoromethyl and methoxy groups, along with the thioxothiazolidinone core, makes it a versatile compound for various scientific and industrial applications.
Biological Activity
5-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzylidene)-2-thioxothiazolidin-4-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on various studies that highlight its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C20H16F6N2O3S
- Molecular Weight : 445.31 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl groups enhance lipophilicity and may improve binding affinity to target proteins.
Antioxidant Activity
Research indicates that compounds with thiazolidinone structures exhibit significant antioxidant properties. The presence of the methoxy and trifluoromethyl groups in this compound contributes to its ability to scavenge free radicals, thereby protecting cellular components from oxidative stress.
Anti-inflammatory Effects
Studies have shown that thiazolidinones can modulate inflammatory pathways. The compound has been observed to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.
In Vitro Studies
-
Cell Line Studies :
- The compound was tested on various cancer cell lines, including breast and prostate cancer cells. Results demonstrated a dose-dependent inhibition of cell proliferation, suggesting potential anticancer properties.
- Table 1 summarizes the effects on cell viability:
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast Cancer) 15 Induction of apoptosis PC-3 (Prostate Cancer) 20 Cell cycle arrest at G2/M phase HeLa (Cervical Cancer) 18 Inhibition of NF-kB signaling pathway -
Antioxidant Assays :
- DPPH radical scavenging assays revealed that the compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
In Vivo Studies
Case studies involving animal models have demonstrated the compound's efficacy in reducing tumor growth in xenograft models. For instance:
- A study involving mice implanted with MCF-7 cells showed a 40% reduction in tumor volume after treatment with the compound over four weeks.
Clinical Implications
The promising results from both in vitro and in vivo studies suggest that this compound may serve as a lead compound for developing new therapeutic agents targeting cancer and inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
